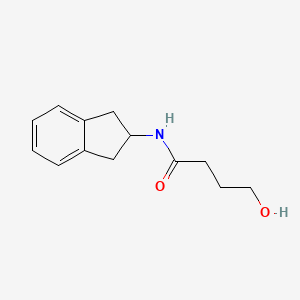
N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide” is a compound that contains an indane group (a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring), an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom), and a hydroxy group (an -OH group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, carboxylic acids, or acid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indane group, the amide group, and the hydroxy group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its specific structure and the presence of functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds .Aplicaciones Científicas De Investigación
GABA Uptake Inhibitors
N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide and its derivatives have been researched for their role as gamma-aminobutyric acid (GABA) uptake inhibitors. A study explored novel substituted 4-hydroxybutanamides, focusing on their impact on murine GABA transport proteins GAT1-GAT4. Among these compounds, derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide displayed significant inhibitory activities, with N-4-chlorobenzylamide emerging as a potent GAT inhibitor. This suggests potential applications in neurological disorders where GABAergic signaling plays a key role (Kulig et al., 2011).
Anticonvulsant and Neuroprotective Effects
The compound N-(substituted benzothiazol-2-yl)amides, including derivatives of 4-hydroxybutanamides, was synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was identified as an effective anticonvulsant. It also demonstrated promising neuroprotective effects, indicating its potential as a safer and effective anticonvulsant with additional benefits (Hassan et al., 2012).
Antimicrobial Activity
A study on the synthesis of carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides, which are derived from 3-amino-4-hydroxybutanamides, explored their antimicrobial properties. These compounds, including derivatives of 4-hydroxybutanamides, showed notable antimicrobial activities, suggesting potential uses in the development of new antimicrobial agents (Tlekhusezh et al., 1999).
Anticancer Properties
A series of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were synthesized and tested for their anticancer activity. Among these, compounds with a structural connection to 4-hydroxybutanamides exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer. This highlights the potential of such compounds in cancer therapy (Karaburun et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-7-3-6-13(16)14-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12,15H,3,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTNHPKUXTWSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)
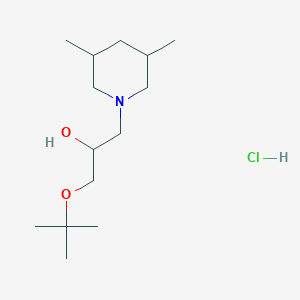
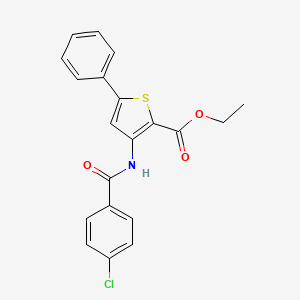
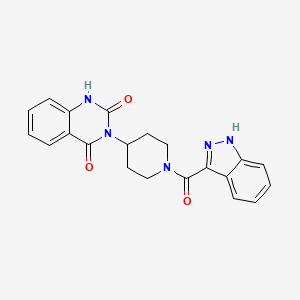
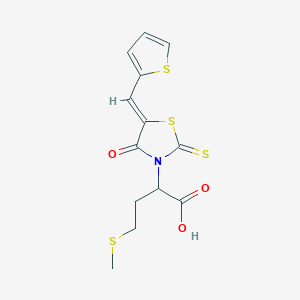
![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)
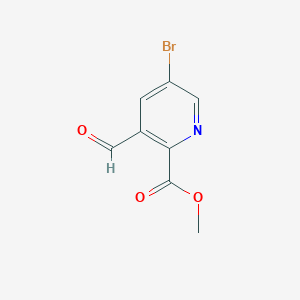
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)
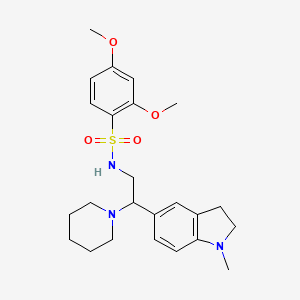
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)
![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)
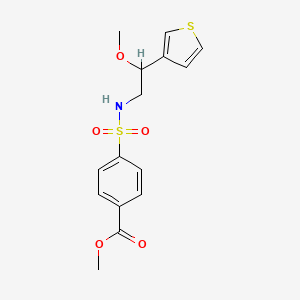
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)